molecular formula C10H12F2N2 B1433752 4-(3,3-Difluoropyrrolidin-1-yl)aniline CAS No. 1211516-70-9

4-(3,3-Difluoropyrrolidin-1-yl)aniline

Cat. No.: B1433752
CAS No.: 1211516-70-9
M. Wt: 198.21 g/mol
InChI Key: VZORDAIBQARJHN-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)aniline is an organic compound with the molecular formula C₁₀H₁₂F₂N₂ It is characterized by the presence of a difluoropyrrolidine group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)aniline typically involves the reaction of 4-fluoroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline compounds.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The difluoropyrrolidine group can interact with enzymes and receptors, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
  • 4-(3,3-Difluoropyrrolidin-1-yl)phenol
  • 4-(3,3-Difluoropyrrolidin-1-yl)pyridine

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)aniline is unique due to the presence of both the difluoropyrrolidine and aniline groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. The difluoropyrrolidine group provides unique steric and electronic effects, while the aniline moiety offers versatility in chemical modifications.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZORDAIBQARJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-70-9
Record name 4-(3,3-difluoropyrrolidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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